Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate
Description
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is an ester derivative characterized by a phenyl ring substituted with isopropoxy (–OCH(CH₃)₂) and methoxy (–OCH₃) groups at the 4- and 3-positions, respectively, linked to an ethyl acetate backbone. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.30 g/mol (calculated). The compound is synthesized via esterification or substitution reactions, often involving coupling of the substituted phenylacetic acid with ethyl alcohol under catalytic conditions . It is listed in chemical catalogs with a purity of 95% (CAS: 1256581-66-4), indicating its use as a building block in organic synthesis, pharmaceuticals, or agrochemicals .
Properties
IUPAC Name |
ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFMFBEWZVERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729262 | |
| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256581-66-4 | |
| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid or corresponding ketones.
Reduction: Formation of 2-(4-isopropoxy-3-methoxyphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of aryl-substituted ethyl acetates. Key structural analogs include:
Key Observations :
- Substituent Position : Methoxy at the 3-position (meta) and isopropoxy at the 4-position (para) create steric bulk and electron-donating effects, distinguishing it from analogs with substituents at ortho positions (e.g., Ethyl 2-(2-methoxyphenyl)acetate) .
- Functional Groups : Replacing the ester with a nitrile (as in the acetonitrile analog) reduces polarity and hydrogen-bonding capacity .
Substituent Effects on Physical and Chemical Properties
- Hydroxyl-containing analogs (e.g., Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate) exhibit higher aqueous solubility due to hydrogen bonding .
- Reactivity: Electron-donating groups (methoxy, isopropoxy) activate the phenyl ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., chloro in Ethyl 2-(4-chlorophenoxy)acetoacetate) deactivate the ring .
- Thermal Stability : Bulky isopropoxy groups may lower melting points compared to simpler analogs due to reduced crystallinity .
Biological Activity
Overview
Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a synthetic organic compound with the molecular formula C14H20O4. It features a phenylacetic acid derivative structure, incorporating both isopropoxy and methoxy functional groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is thought to arise from its interactions with specific biomolecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Although the exact mechanisms are still under investigation, preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 12.5 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 10.0 | Disruption of microtubule dynamics |
These results indicate a promising profile for this compound as a potential anticancer agent, particularly through mechanisms involving apoptosis and microtubule disruption .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses. The following data illustrates its effectiveness:
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 50 | 45 |
| IL-6 | 100 | 38 |
| IL-1β | 75 | 50 |
These findings support the hypothesis that this compound may be beneficial in treating inflammatory conditions .
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Lung Cancer Treatment : A study involving A549 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.
- Case Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to reduced levels of TNF-α and IL-6 in serum samples, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
